molecular formula C13H23NO4 B8431850 Diethyl3,3'-(cyclopropylazanediyl)dipropanoate

Diethyl3,3'-(cyclopropylazanediyl)dipropanoate

Cat. No. B8431850
M. Wt: 257.33 g/mol
InChI Key: ILSUYNIGTVCYOF-UHFFFAOYSA-N
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Patent
US07456174B2

Procedure details

A mixture of ethyl acrylate (300 mmol) and cyclopropyl amine (149 mmol) in absolute ethanol (45 mL) was stirred for 24 h at room temperature. The crude mixture was purified by fractionated distillation in vacuo (20 mbar). One fraction was collected (boiling point: 135° C. at 20 mbar), yielding to 20.58 g of the desired product as a colorless oil. MS (m/e): 274.3 (MH+, 100%).
Quantity
300 mmol
Type
reactant
Reaction Step One
Quantity
149 mmol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[CH:2]=[CH2:3].[CH:8]1([NH2:11])[CH2:10][CH2:9]1>C(O)C>[CH2:6]([O:5][C:1](=[O:4])[CH2:2][CH2:3][N:11]([CH:8]1[CH2:10][CH2:9]1)[CH2:3][CH2:2][C:1]([O:5][CH2:6][CH3:7])=[O:4])[CH3:7]

Inputs

Step One
Name
Quantity
300 mmol
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
Quantity
149 mmol
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 24 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The crude mixture was purified by fractionated distillation in vacuo (20 mbar)
CUSTOM
Type
CUSTOM
Details
One fraction was collected (boiling point: 135° C. at 20 mbar)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)OC(CCN(CCC(=O)OCC)C1CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20.58 g
YIELD: CALCULATEDPERCENTYIELD 53.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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